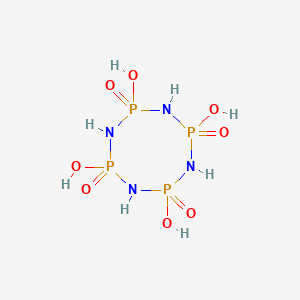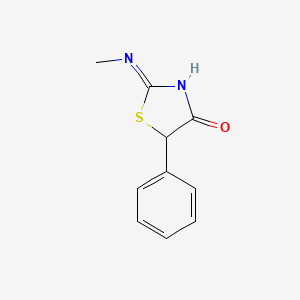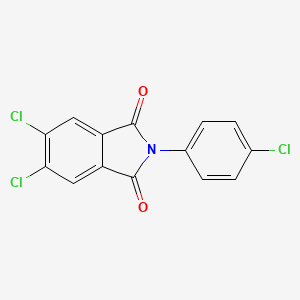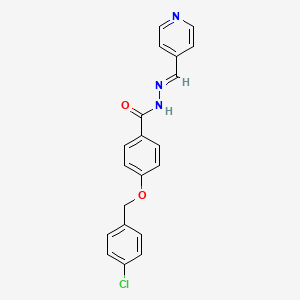
N'-(4-((4-Methylbenzyl)oxy)benzylidene)-2-pyrazinecarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(4-((4-Methylbenzyl)oxy)benzylidene)-2-pyrazinecarbohydrazide is a chemical compound with the molecular formula C22H20N4O2 It is a derivative of pyrazinecarbohydrazide and features a benzylidene group substituted with a 4-methylbenzyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-((4-Methylbenzyl)oxy)benzylidene)-2-pyrazinecarbohydrazide typically involves the condensation reaction between 4-((4-methylbenzyl)oxy)benzaldehyde and 2-pyrazinecarbohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, followed by purification through recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N’-(4-((4-Methylbenzyl)oxy)benzylidene)-2-pyrazinecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzylidene group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted benzylidene compounds.
Wissenschaftliche Forschungsanwendungen
N’-(4-((4-Methylbenzyl)oxy)benzylidene)-2-pyrazinecarbohydrazide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs, particularly for its hydrazone linkage which is known to exhibit various biological activities.
Materials Science: Utilized in the synthesis of coordination polymers and metal-organic frameworks due to its ability to act as a ligand.
Biological Studies: Investigated for its antimicrobial and anticancer properties, leveraging its ability to interact with biological macromolecules.
Industrial Applications: Potential use in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of N’-(4-((4-Methylbenzyl)oxy)benzylidene)-2-pyrazinecarbohydrazide involves its interaction with molecular targets such as enzymes or receptors. The hydrazone linkage can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound may interact with DNA or RNA, leading to changes in gene expression or protein synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N’-(4-((4-Methylbenzyl)oxy)benzylidene)benzohydrazide: Similar structure but with a benzohydrazide moiety instead of pyrazinecarbohydrazide.
N’-(4-((4-Methylbenzyl)oxy)benzylidene)decanohydrazide: Contains a decanohydrazide group, differing in the length of the carbon chain.
Uniqueness
N’-(4-((4-Methylbenzyl)oxy)benzylidene)-2-pyrazinecarbohydrazide is unique due to its pyrazinecarbohydrazide core, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications.
Eigenschaften
CAS-Nummer |
765298-52-0 |
|---|---|
Molekularformel |
C20H18N4O2 |
Molekulargewicht |
346.4 g/mol |
IUPAC-Name |
N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]pyrazine-2-carboxamide |
InChI |
InChI=1S/C20H18N4O2/c1-15-2-4-17(5-3-15)14-26-18-8-6-16(7-9-18)12-23-24-20(25)19-13-21-10-11-22-19/h2-13H,14H2,1H3,(H,24,25)/b23-12+ |
InChI-Schlüssel |
OKHQXSWTTPQCQH-FSJBWODESA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)C3=NC=CN=C3 |
Kanonische SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)C3=NC=CN=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


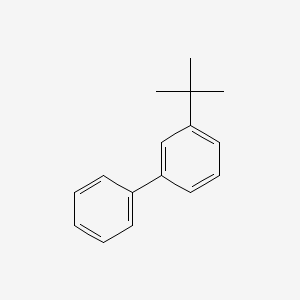
![5-(2,4-dichlorophenyl)-4-{[(E,2E)-3-(2-furyl)-2-propenylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B15081640.png)
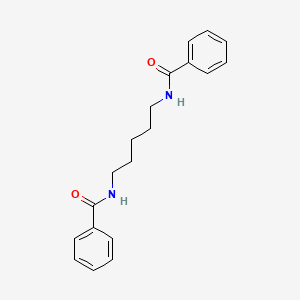
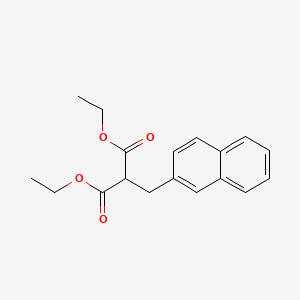
![N'-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B15081666.png)
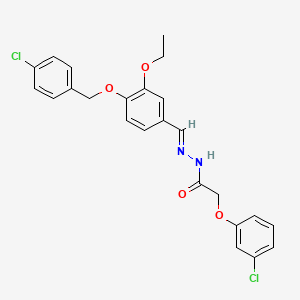
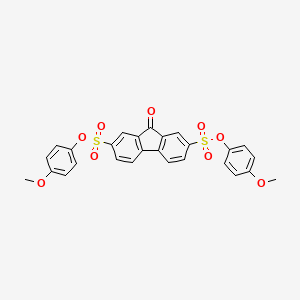
![4-({(E)-[3-(Benzyloxy)phenyl]methylidene}amino)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15081681.png)
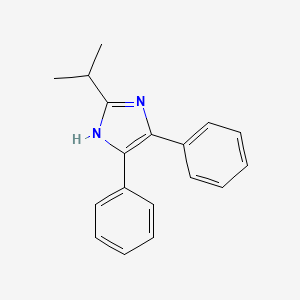
![N-{2-[(phenylsulfonyl)amino]ethyl}acetamide](/img/structure/B15081693.png)
